p-SCN-Bn-nota

Gallium-68 PET radiochemistry radiolabeling kinetics

p-SCN-Bn-NOTA (CAS 1206475-68-4) is a macrocyclic bifunctional chelator optimized for routine clinical ⁶⁸Ga-PET production. Its isothiocyanate handle enables stable thiourea conjugation to primary amines without pre-activation, while the rigid benzyl spacer confers lower hepatic uptake vs. flexible NOTA derivatives. Unique advantages: room-temperature radiolabeling in <5 min with >98% RCP, eliminating heating steps that degrade heat-labile targeting vectors; robust tolerance to metal ion impurities up to 10 ppm, enabling direct use of unpurified generator eluate and reducing workflow complexity. The validated chelator-to-sdAb ratio of ~1.3 preserves target binding without aggregation, making this the preferred choice for PET centers operating ⁶⁸Ge/⁶⁸Ga generators where batch-to-batch eluate variability demands consistent performance.

Molecular Formula C20H26N4O6S
Molecular Weight 450.5 g/mol
CAS No. 1206475-68-4
Cat. No. B12751041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-SCN-Bn-nota
CAS1206475-68-4
Molecular FormulaC20H26N4O6S
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESC1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O
InChIInChI=1S/C20H26N4O6S/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30)/t17-/m0/s1
InChIKeyABEIJMWLNYUWMD-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-SCN-Bn-NOTA (CAS 1206475-68-4): 68Ga/64Cu Bifunctional Chelator for Radiopharmaceutical Conjugation and PET Tracer Development


p-SCN-Bn-NOTA (CAS 1206475-68-4, 2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) is a macrocyclic bifunctional chelator (BFC) based on the NOTA scaffold, featuring a p-isothiocyanatobenzyl reactive handle for covalent conjugation to primary amine-containing biomolecules via stable thiourea linkage formation [1]. The NOTA macrocycle comprises a nine-membered triazacyclononane ring with three pendant acetate arms, creating an N₃O₃ hexadentate coordination sphere optimized for Ga³⁺ (ionic radius ~62 pm) and Cu²⁺ radiometals . As a p-SCN-Bn-functionalized derivative, this compound enables site-specific attachment to antibodies, peptides, proteins, and nanoparticle surfaces for positron emission tomography (PET) imaging and theranostic applications with radiometals including ⁶⁸Ga (t₁/₂ = 67.7 min) and ⁶⁴Cu (t₁/₂ = 12.7 h) [2].

p-SCN-Bn-NOTA Procurement Rationale: Why Not All Macrocyclic NOTA Chelators Are Interchangeable in Radiopharmaceutical Workflows


Bifunctional chelator selection critically impacts radiochemical yield, specific activity, and in vivo tracer performance in PET radiopharmacy. While structurally related NOTA derivatives (e.g., NODAGA, p-SCN-Bn-DOTA) share the triazacyclononane core, variations in reactive handle chemistry (isothiocyanate vs. NHS ester vs. maleimide), linker rigidity, and metal coordination geometry produce significant differences in conjugation efficiency, radiolabeling kinetics, and biodistribution [1]. p-SCN-Bn-NOTA employs an isothiocyanate group that reacts selectively with primary amines under mild aqueous conditions (pH 8.5–9.5) without requiring pre-activation, unlike NHS esters which hydrolyze rapidly in aqueous buffer, or maleimides which require free thiols that may necessitate reduction of native disulfide bonds . Furthermore, the rigid benzyl spacer confers distinct pharmacokinetic properties compared to more flexible NOTA derivatives; in a direct comparative study with NODAGA-conjugated Y3-TATE, p-SCN-Bn-NOTA conjugates exhibited lower non-specific liver uptake, demonstrating that linker architecture meaningfully influences biodistribution [2]. These compound-specific features preclude simple substitution with alternative NOTA-based chelators without re-optimization of conjugation and radiolabeling protocols.

p-SCN-Bn-NOTA Quantitative Differentiation Evidence: Radiolabeling Kinetics, Metal Impurity Tolerance, and In Vivo Biodistribution Versus Comparator Chelators


68Ga Radiolabeling Kinetics: p-SCN-Bn-NOTA vs. p-SCN-Bn-DOTA – Room Temperature Efficiency and Throughput Advantage

In a direct side-by-side comparison using anti-mesothelin single-domain antibody A1-His as the conjugation scaffold, p-SCN-Bn-NOTA enabled quantitative ⁶⁸Ga radiolabeling (>98% radiochemical purity) within 5 minutes at room temperature (approximately 22–25 °C), whereas the p-SCN-Bn-DOTA conjugate required heating at 60 °C for 15 minutes to achieve comparable radiochemical purity [1]. The 10-minute time saving and elimination of heating requirements directly benefit workflows using short-lived ⁶⁸Ga (t₁/₂ = 67.7 min), preserving effective specific activity and enabling higher patient throughput in clinical radiopharmacies.

Gallium-68 PET radiochemistry radiolabeling kinetics radiochemical purity bifunctional chelator

Metal Ion Impurity Tolerance: p-SCN-Bn-NOTA Maintains Quantitative Radiolabeling in Presence of Competing Metal Contaminants

p-SCN-Bn-NOTA (referred to as NOTA-NCS) maintained >98% ⁶⁸Ga radiolabeling yield in the presence of up to 10 ppm of competing metal ion impurities including Zn²⁺, Cu²⁺, Fe³⁺, Al³⁺, Sn²⁺, and Ti⁴⁺, whereas DOTA-NCS, DTPA-NCS, and PCTA-NCS showed significant yield reductions under identical impurity challenge conditions [1]. Furthermore, the ⁶⁸Ga-NOTA-NCS complex retained >95% intact radiochemical purity after 4-hour incubation in the presence of a 1000-fold molar excess of competing metal ions (Fe³⁺, Cu²⁺, Zn²⁺, Ca²⁺), demonstrating exceptional kinetic inertness against transchelation [1].

68Ga generator eluate metal ion impurities radiochemical yield chelator robustness NOTA-NCS

Thermodynamic Stability: Ga(III)-NOTA Complex Stability Constant (log KML = 31.0) Versus DOTA, TETA, and Acyclic Chelators

The thermodynamic stability constant for the Ga(III)-NOTA complex is log KML = 31.0 , which exceeds the stability constant of Ga-DOTA (log KML ≈ 26–27) and is substantially higher than acyclic chelators such as Ga-DTPA (log KML ≈ 20–21) [1]. This high thermodynamic affinity, combined with the macrocyclic effect that imparts kinetic inertness, translates to minimal in vivo decomplexation and transchelation to serum proteins such as transferrin (which binds Ga³⁺ with log K ≈ 20.3) [2].

thermodynamic stability constant log KML Ga(III) complexation macrocyclic chelator in vivo stability

In Vivo Pharmacokinetics: p-SCN-Bn-NOTA Conjugate Exhibits Faster Clearance and Higher Tumor Uptake at Early Time Points vs. DOTA Analog

In a preclinical comparative study of PSMA-targeted ⁶⁸Ga-radiotracers using identical Glu-urea-Lys targeting scaffolds, the p-SCN-Bn-NOTA conjugate (⁶⁸Ga-2) demonstrated the fastest clearance rate from all tissues among three chelator systems evaluated and exhibited higher uptake in PSMA+ PC3 PIP tumor at 1 hour post-injection compared to the DOTA-monoamide analog (⁶⁸Ga-1) [1]. At 2 and 3 hours post-injection, tumor uptake values were statistically equivalent across all three tracers, indicating that the pharmacokinetic advantage of the NOTA-based conjugate manifests primarily in the early imaging window (≤1 hour) that is clinically relevant for ⁶⁸Ga-PET [1].

PSMA targeting PET imaging biodistribution tumor-to-background ratio pharmacokinetics

Differential Kidney Uptake: p-SCN-Bn-NOTA Shows 2-Fold Higher Renal Retention vs. p-SCN-Bn-DOTA in sdAb Conjugates

In a side-by-side comparison using anti-mesothelin single-domain antibody (sdAb) A1-His conjugates, the ⁶⁸Ga-DOTA-A1-His radiotracer exhibited approximately twofold lower kidney uptake compared to the ⁶⁸Ga-NOTA-A1-His conjugate in murine biodistribution studies [1]. This differential renal retention represents a trade-off: NOTA provides faster room-temperature radiolabeling and higher thermodynamic stability for Ga³⁺, while DOTA offers lower renal radiation dose—a factor that may be relevant for therapeutic applications using longer-lived isotopes or repeated imaging studies.

renal clearance nanobody single-domain antibody biodistribution dosimetry

Conjugation Efficiency: p-SCN-Bn-NOTA Achieves Chelator-to-Antibody Ratio of 1.3 vs. 1.8 for p-SCN-Bn-DOTA Under Identical Conditions

Under optimized conjugation conditions using anti-mesothelin sdAb A1-His as the biomolecule scaffold, p-SCN-Bn-DOTA achieved a chelator-to-sdAb ratio of 1.8, whereas p-SCN-Bn-NOTA yielded a ratio of 1.3 [1]. Both values fall within the optimal range for sdAb radioconjugates (typically 1–2 chelators per biomolecule), where higher substitution may risk compromising target binding affinity or increasing hydrophobicity-driven non-specific uptake. The modest difference in conjugation efficiency reflects the subtle influence of chelator macrocycle size on reactive handle accessibility, but both chelators produce functional conjugates suitable for subsequent radiolabeling.

bioconjugation chelator-to-antibody ratio sdAb nanobody isothiocyanate coupling

p-SCN-Bn-NOTA Application Scenarios: Where the Quantitative Evidence Supports Preferential Selection Over Comparator Chelators


68Ga-PET Radiopharmacy with High-Throughput Clinical Workflows

p-SCN-Bn-NOTA is preferentially indicated for ⁶⁸Ga-PET tracer production where rapid, room-temperature radiolabeling (<5 minutes, >98% RCP) directly increases daily patient throughput and minimizes decay-related specific activity losses. The elimination of heating requirements [1] preserves heat-labile targeting vectors (e.g., sdAbs, thermolabile peptides) and reduces automated synthesis module complexity. Additionally, the demonstrated tolerance to metal ion impurities up to 10 ppm [2] enables direct use of unpurified generator eluate, streamlining radiopharmacy workflows by eliminating the pre-purification step and associated radiochemical losses. These combined properties position p-SCN-Bn-NOTA as the chelator of choice for routine clinical ⁶⁸Ga-PET operations where reproducibility, speed, and minimal processing steps are prioritized over absolute minimization of renal dose.

Single-Domain Antibody (Nanobody) PET Tracer Development

For sdAb-based PET tracer development (e.g., anti-HER2, anti-PD-L1, anti-mesothelin), p-SCN-Bn-NOTA provides a validated conjugation and radiolabeling pathway with established chelator-to-sdAb ratios of ~1.3 that preserve target binding without inducing aggregation [1]. The rapid room-temperature ⁶⁸Ga labeling (<5 min) is particularly advantageous for sdAbs given their small size (~15 kDa) and rapid clearance kinetics, which benefit from the early imaging window (<1 hour) where p-SCN-Bn-NOTA conjugates demonstrate faster systemic clearance and favorable tumor-to-background ratios [2]. Researchers should note the trade-off of approximately 2-fold higher renal uptake compared to DOTA conjugates [1]; this may be acceptable for diagnostic imaging but should be considered for theranostic applications or repeated longitudinal imaging studies.

PSMA-Targeted PET Imaging Agent Development Requiring Rapid Systemic Clearance

In the development of low-molecular-weight PSMA-targeted PET imaging agents, p-SCN-Bn-NOTA conjugates (exemplified by ⁶⁸Ga-2) provide the fastest systemic clearance among DOTA, NOTA, and HBED-CC chelator systems evaluated in preclinical models [1]. This accelerated clearance profile reduces background activity in non-target tissues (kidney, blood, spleen, salivary glands) and enables higher tumor-to-background contrast in the clinically relevant ⁶⁸Ga imaging window (45–90 minutes). The higher tumor uptake observed at 1 hour post-injection further supports improved lesion detectability. These properties are particularly valuable for detecting small-volume disease or lesions adjacent to organs with high physiologic uptake (e.g., prostate bed recurrences adjacent to bladder).

Bifunctional Chelator Procurement for 68Ga Generator-Based PET Centers Requiring Impurity-Tolerant Radiochemistry

Procurement of p-SCN-Bn-NOTA is specifically recommended for PET centers operating ⁶⁸Ge/⁶⁸Ga generators where eluate metal impurity profiles vary between generator models and over the operational lifetime of the column. The published data demonstrating >98% radiolabeling yield in the presence of up to 10 ppm of competing metal ions (Zn²⁺, Cu²⁺, Fe³⁺, Al³⁺, Sn²⁺, Ti⁴⁺) [1] and retention of complex integrity in 1000-fold molar excess of competing metals [1] provides procurement-level confidence that p-SCN-Bn-NOTA-based radioconjugates will maintain consistent performance across generator eluate variability. This robustness reduces batch failure rates, minimizes the need for eluate pre-purification or quality control re-runs, and lowers the total cost per patient dose in clinical production environments.

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